molecular formula C10H19NO3S B2950629 Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate CAS No. 2290811-56-0

Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate

Cat. No. B2950629
CAS RN: 2290811-56-0
M. Wt: 233.33
InChI Key: CUWVYAOUSMZYMJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a chiral building block that can be used in the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl (Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary or catalyst in various reactions. It has been shown to selectively catalyze the formation of specific stereoisomers in certain reactions. Tert-butyl (this compound)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate may also interact with enzymes and receptors in the body, although further research is needed to understand its specific interactions.
Biochemical and Physiological Effects
Tert-butyl (this compound)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be a biologically inert compound. It is not known to have any significant toxic effects or interactions with biological systems.

Advantages and Limitations for Lab Experiments

Tert-butyl (Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate has several advantages for lab experiments. It is a chiral building block that can be used to selectively synthesize specific stereoisomers. It is also relatively easy to handle and store. However, its synthesis is a complex process that requires specialized equipment and expertise. Additionally, its potential applications are limited to the synthesis of certain compounds, which may limit its usefulness in certain research areas.

Future Directions

There are several future directions for research on tert-butyl (Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of its potential applications in the synthesis of new biologically active compounds. Additionally, further studies are needed to understand its mechanism of action and potential interactions with biological systems. Overall, tert-butyl (this compound)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate has significant potential for future research and applications in the field of organic chemistry.

Synthesis Methods

Tert-butyl (Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate can be synthesized using a variety of methods. One common method is the asymmetric synthesis using chiral auxiliaries. This involves the use of chiral compounds to control the stereochemistry of the product. Another method is the use of chiral catalysts which selectively catalyze the formation of the desired stereoisomer. The synthesis of tert-butyl (this compound)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate is a complex process that requires expertise and specialized equipment.

Scientific Research Applications

Tert-butyl (Tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate has a wide range of potential applications in scientific research. It can be used as a chiral building block in the synthesis of biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. It has been used in the synthesis of various alkaloids, amino acids, and peptides. Tert-butyl (this compound)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate is also used in the preparation of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

tert-butyl (3R,4R)-3-hydroxy-4-methylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-5-7(12)8(6-11)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWVYAOUSMZYMJ-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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